Cas no 1801555-39-4 (4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline)

4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline is a heterocyclic aromatic compound featuring an imidazopyridine core substituted with a methoxy group at the 7-position and an aniline moiety at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its fused ring system enhances stability while allowing for versatile functionalization, enabling applications in drug discovery, particularly for targeting CNS and inflammatory pathways. The presence of both electron-donating methoxy and reactive aniline groups facilitates further derivatization, supporting the synthesis of complex bioactive molecules. High purity and well-defined synthetic routes ensure reproducibility for research and development purposes.
4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline structure
1801555-39-4 structure
Product Name:4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline
CAS No:1801555-39-4
MF:C14H13N3O
MW:239.272522687912
CID:5948908
PubChem ID:165848086
Update Time:2025-05-20

4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline Chemical and Physical Properties

Names and Identifiers

    • EN300-1197884
    • 4-{7-methoxyimidazo[1,2-a]pyridin-2-yl}aniline
    • 1801555-39-4
    • 4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline
    • Inchi: 1S/C14H13N3O/c1-18-12-6-7-17-9-13(16-14(17)8-12)10-2-4-11(15)5-3-10/h2-9H,15H2,1H3
    • InChI Key: LCYPZUPNECPDBI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CN2C=C(C3C=CC(=CC=3)N)N=C2C=1

Computed Properties

  • Exact Mass: 239.105862047g/mol
  • Monoisotopic Mass: 239.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 52.6Ų

4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline Pricemore >>

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Additional information on 4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline

Professional Introduction to Compound with CAS No. 1801555-39-4 and Product Name: 4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline

The compound with the CAS number 1801555-39-4 and the product name 4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a 7-Methoxyimidazo[1,2-a]pyridine core and an aniline substituent suggests a rich chemical diversity that can be leveraged for developing novel therapeutic agents.

Recent studies have highlighted the importance of imidazo[1,2-a]pyridine scaffolds in medicinal chemistry. These heterocyclic compounds are known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The methoxy group at the 7-position of the imidazo[1,2-a]pyridine ring further enhances its pharmacological potential by influencing electronic and steric properties. This modification can modulate binding interactions with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies.

The aniline moiety in the compound adds another layer of complexity, contributing to its pharmacophoric features. Aniline derivatives are widely recognized for their role in central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. By integrating the 7-Methoxyimidazo[1,2-a]pyridin-2-yl group with aniline, the compound exhibits a synergistic effect that could lead to enhanced therapeutic outcomes. This combination has been explored in various preclinical models to evaluate its efficacy against multiple disease pathways.

In the context of contemporary drug discovery, this compound aligns with the growing trend toward multitarget-directed ligands (MTDLs). MTDLs are designed to interact with multiple biological targets simultaneously, offering a comprehensive approach to treating complex diseases. The structural features of 4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline make it a promising candidate for such an approach. Its ability to modulate different enzyme systems and receptor binding sites could provide a therapeutic edge over single-target drugs.

Advances in computational chemistry have also played a pivotal role in understanding the pharmacological properties of this compound. Molecular docking studies have been employed to predict binding affinities and interactions with key biological targets. These simulations have revealed that 4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline exhibits high affinity for certain enzymes and receptors involved in disease mechanisms. This has guided experimental efforts toward optimizing its chemical structure for improved bioactivity.

Preclinical investigations have demonstrated the potential of this compound in various disease models. In particular, its anti-inflammatory and anticancer properties have been extensively studied. The 7-Methoxyimidazo[1,2-a]pyridine core has been shown to inhibit inflammatory pathways by modulating cytokine production and enzymatic activity. Similarly, its interaction with cancer-related proteins has led to promising results in tumor suppression assays. These findings underscore the compound's therapeutic relevance and highlight its potential as a lead molecule for drug development.

The synthesis of 4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The introduction of the methoxy group at the 7-position requires precise control over reaction conditions to ensure regioselectivity. Advanced synthetic methodologies have been employed to achieve this transformation efficiently. These include transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling strategies, which enhance reaction yields and purity.

Quality control and analytical techniques are essential for characterizing this compound accurately. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used methods for structural elucidation and purity assessment. These analytical tools provide detailed insights into the compound's chemical properties, ensuring compliance with pharmaceutical standards.

The future prospects of 4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline are promising as ongoing research continues to uncover new applications. Exploration into its pharmacokinetic profile will be crucial for understanding its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) properties. This information will guide formulation development and dosing strategies for clinical translation.

In conclusion,4-{7-Methoxyimidazo[1,2-a]pyridin-2-yl}aniline, represented by CAS No. 1801555-39-4, represents a significant advancement in pharmaceutical chemistry with diverse therapeutic applications. Its unique structural features and biological activities make it a valuable candidate for drug development efforts aimed at treating complex diseases. Continued research into its pharmacological properties will further solidify its role as a key molecule in modern medicine.

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